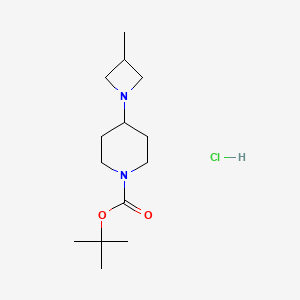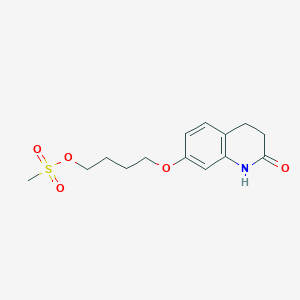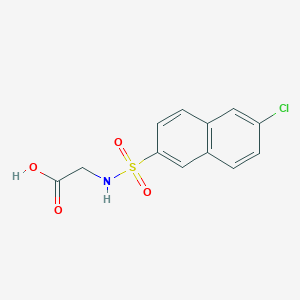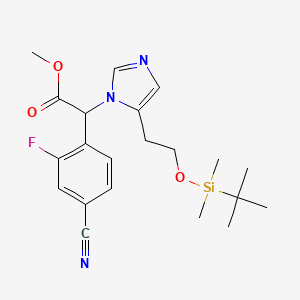
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-4-オキソ-4-フェニルブタン酸は、芳香族ケトンのクラスに属する有機化合物です。それは、ブタン酸骨格にクロロフェニル基とフェニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
3-(4-クロロフェニル)-4-オキソ-4-フェニルブタン酸の合成は、通常、塩基の存在下で4-クロロベンズアルデヒドとアセトフェノンを反応させて中間体であるカルコンを生成することから始まります。この中間体はその後、アルドール縮合反応を受け、続いて酸化されて最終生成物を得ます。反応条件には、エタノールやメタノールなどの溶媒と、水酸化ナトリウムや水酸化カリウムなどの触媒の使用が含まれることが多いです。
工業生産方法
工業的な環境では、3-(4-クロロフェニル)-4-オキソ-4-フェニルブタン酸の生産には、大規模なバッチまたは連続フロープロセスが採用される場合があります。これらの方法は、高収率と高純度のために最適化されており、マイクロ波アシスト合成や触媒的ハイドロジェネーションなどの高度な技術を駆使して、反応効率を向上させ、生産コストを削減しています。
化学反応の分析
反応の種類
3-(4-クロロフェニル)-4-オキソ-4-フェニルブタン酸は、さまざまな化学反応を受けます。これには、以下のものがあります。
酸化: この化合物は、対応するカルボン酸やケトンを生成するように酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: クロロフェニル基は求核置換反応を受け、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用して、置換反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物には、使用する特定の反応条件や試薬に応じて、さまざまな置換誘導体、アルコール、およびカルボン酸が含まれます。
4. 科学研究への応用
3-(4-クロロフェニル)-4-オキソ-4-フェニルブタン酸は、科学研究において幅広い用途を持っています。
化学: それは、より複雑な有機分子の合成のためのビルディングブロックとして、そしてさまざまな有機反応における試薬として使用されています。
生物学: この化合物は、抗菌性や抗炎症性など、潜在的な生物活性について研究されています。
医学: 癌や感染症など、さまざまな疾患の治療薬としての可能性を探るための研究が進められています。
産業: それは、新素材の開発や医薬品や農薬の生産における中間体として使用されています。
科学的研究の応用
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
3-(4-クロロフェニル)-4-オキソ-4-フェニルブタン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素や受容体を阻害し、細胞プロセスに変化をもたらす可能性があります。たとえば、炎症や微生物の増殖に関与する酵素の活性を阻害し、その治療効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 3-(4-ブロモフェニル)-4-オキソ-4-フェニルブタン酸
- 3-(4-フルオロフェニル)-4-オキソ-4-フェニルブタン酸
- 3-(4-メチルフェニル)-4-オキソ-4-フェニルブタン酸
独自性
3-(4-クロロフェニル)-4-オキソ-4-フェニルブタン酸は、クロロフェニル基の存在により、置換反応における反応性の向上や潜在的な生物活性など、独特の化学的性質を有しています。
特性
分子式 |
C16H13ClO3 |
|---|---|
分子量 |
288.72 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(10-15(18)19)16(20)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19) |
InChIキー |
OFYKEXXOPOBMEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)



![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)

